3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Overview
Description
Scientific Research Applications
Aromatase Inhibition and Breast Cancer Treatment
The compound 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione has been studied for its potential in breast cancer treatment. Research has shown that derivatives of this compound can act as potent aromatase inhibitors. Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancers. Studies have found certain derivatives to be stronger inhibitors of human placental aromatase compared to standard treatments, suggesting their potential efficacy in breast cancer therapy (Hartmann & Batzl, 1986).
Fluorescent Properties
Another application of 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione derivatives is in the field of fluorescence. Studies have developed new blue fluorophores based on phenanthrene derivatives. These compounds display intense blue fluorescence both in solution and in the solid state, suggesting their use in various applications requiring fluorescent materials (Kojima et al., 2016).
C-H Activation in Organic Synthesis
In organic synthesis, derivatives of 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione have been used to study the mechanisms of C-H activation. Research in this area focuses on how these compounds can undergo different types of chemical reactions, such as desaturation and hydroxylation, under the influence of synthetic manganese catalysts. This research helps in understanding the fundamental processes in organic chemistry and the development of new synthetic methods (Hull et al., 2010).
Chemical Synthesis and Characterization
The compound and its derivatives are also significant in chemical synthesis and characterization. Studies have been conducted to synthesize various derivatives of this compound and to analyze their structural and chemical properties. These studies contribute to the broader field of organic chemistry by providing insights into the synthesis and behavior of complex organic molecules (Kaliakoudas et al., 1990).
properties
IUPAC Name |
3-butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQYHFMKGAVKDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043648 | |
Record name | Murayaquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione | |
CAS RN |
100843-91-2 | |
Record name | Murayaquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.